Fluorophosphoric acid

Catalog No.
S573662
CAS No.
13537-32-1
M.F
FH2O3P
M. Wt
99.986 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorophosphoric acid

CAS Number

13537-32-1

Product Name

Fluorophosphoric acid

IUPAC Name

fluorophosphonic acid

Molecular Formula

FH2O3P

Molecular Weight

99.986 g/mol

InChI

InChI=1S/FH2O3P/c1-5(2,3)4/h(H2,2,3,4)

InChI Key

DWYMPOCYEZONEA-UHFFFAOYSA-N

SMILES

OP(=O)(O)F

solubility

SOL IN ALL PROPORTIONS IN COLD WATER

Canonical SMILES

OP(=O)(O)F

The exact mass of the compound Fluorophosphoric acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in all proportions in cold water. It belongs to the ontological category of phosphoric acid derivative in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Fluorophosphoric acid (H2PO3F), also known as monofluorophosphoric acid, is a colorless, viscous inorganic acid commercially supplied as a 60-80% or 70 wt% aqueous solution. As a dibasic acid (pKa1 = 5.5, pKa2 = 8.5), it serves as a critical intermediate bridging the reactivity of phosphoric acid and hydrofluoric acid. In industrial procurement, it is primarily sourced for its dual-functionality as a controlled fluorinating agent and phosphorylating precursor. This makes it highly valuable for metal surface treatments, chemical polishing, aqueous battery electrolyte additives, and as a mild catalyst in organic synthesis. Its ability to provide both phosphate and fluoride ions without the extreme volatility and uncontrolled corrosivity of free hydrofluoric acid makes it a highly functional reagent in advanced materials manufacturing and surface engineering[1].

Substituting fluorophosphoric acid with generic phosphoric acid (H3PO4) or hydrofluoric acid (HF) fundamentally compromises process control and material performance. While H3PO4 lacks the reactive fluorine necessary to form critical fluorinated interfaces (such as ZnF2 in battery solid electrolyte interphases) or to efficiently etch metal oxides, free HF is excessively corrosive, highly volatile, and lacks the phosphate group required for stabilizing passivation layers. Furthermore, attempting to substitute with fully fluorinated analogs like hexafluorophosphoric acid (HPF6) in aqueous environments leads to rapid, uncontrolled hydrolysis. Fluorophosphoric acid complexes the fluoride ion, offering hydrolytic stability in pH 4-11 while delivering controlled, dual-ion (PO4 3- and F-) reactivity that cannot be replicated by simple acid mixtures [1].

Bifunctional Solid Electrolyte Interphase (SEI) Formation in Aqueous Zinc Batteries

In aqueous zinc-metal batteries, the choice of electrolyte additive dictates anode stability and cycle life. Monofluorophosphoric acid (H2PO3F) acts as a dual-functional additive that reacts with the zinc anode to form a composite SEI comprising both ZnF2 and Zn3(PO4)2. In contrast, standard phosphoric acid (H3PO4) can only form Zn3(PO4)2, which suppresses dendrites but lacks the high Zn2+ transfer kinetics provided by ZnF2. Studies demonstrate that the mixed SEI derived from H2PO3F reduces interfacial impedance and suppresses the hydrogen evolution reaction (HER) and electrochemical corrosion compared to baseline ZnSO4 or H3PO4-only electrolytes, enabling highly reversible Zn plating/stripping [1].

Evidence DimensionSEI composition and Zn2+ transfer kinetics
Target Compound DataH2PO3F yields a dual ZnF2/Zn3(PO4)2 SEI with enhanced ionic transfer and dendrite suppression.
Comparator Or BaselineH3PO4 yields only Zn3(PO4)2; free HF causes severe uncontrolled corrosion.
Quantified DifferenceH2PO3F provides both F- and PO4 3- for highly conductive SEI formation, lowering interfacial impedance compared to non-fluorinated baselines.
ConditionsAqueous zinc-ion battery electrolytes.

Procurement of H2PO3F as an electrolyte additive allows battery manufacturers to maximize cycle life and ionic conductivity in aqueous zinc-ion systems by forming a dual-component SEI.

Controlled Corrosivity and Fluoride Complexation in Metal Surface Treatment

In metal surface treatment and chemical polishing, the aggressive nature of free hydrofluoric acid (HF) often leads to uncontrolled pitting and severe handling hazards. Fluorophosphoric acid establishes an equilibrium (H3PO4 + HF ⇌ H2PO3F + H2O) that effectively complexes the fluoride ion. This complexation decreases the active free F- concentration, significantly reducing the uncontrolled corrosivity of the solution while maintaining the necessary fluorinating power for oxide removal. Compared to pure HF, H2PO3F provides a moderated, uniform etching action that is critical for high-precision metal finishing and the formation of protective conversion coatings [1].

Evidence DimensionCorrosivity and free fluoride concentration
Target Compound DataH2PO3F complexes F-, reducing active free F- and moderating corrosion rates.
Comparator Or BaselineFree HF (highly corrosive, rapid uncontrolled pitting).
Quantified DifferenceH2PO3F provides controlled fluoride release, preventing the severe structural degradation seen with equivalent concentrations of free HF.
ConditionsMetal surface etching and chemical polishing baths.

Buyers in metallurgy and semiconductor manufacturing must select H2PO3F to achieve precise surface finishes without the extreme equipment degradation and safety hazards associated with free HF.

Higher Catalytic Efficiency in Heterocyclic Organic Synthesis

Fluorophosphoric acid is highly effective as a green catalyst for the synthesis of nitrogen-containing heterocycles, such as benzimidazoles, benzoxazoles, and benzothiazoles. When compared to conventional strong acid catalysts like pure phosphoric acid or sulfuric acid, H2PO3F demonstrates stronger electrophilic activation due to the electron-withdrawing effect of the fluorine atom. Utilizing just 5 mol% of fluorophosphoric acid at room temperature achieves high product yields in significantly shorter reaction times, whereas non-fluorinated phosphoric acid typically requires higher catalyst loading and elevated temperatures to drive the same cyclization reactions to completion [1].

Evidence DimensionCatalyst loading and reaction conditions
Target Compound Data5 mol% H2PO3F achieves high yields at room temperature.
Comparator Or BaselineH3PO4 or conventional strong acids (require higher temperatures and/or >10 mol% loading).
Quantified DifferenceH2PO3F enables room-temperature synthesis with low catalyst loading, reducing energy consumption and reaction time.
ConditionsOne-pot cyclization of 1,2-phenylenediamine with aldehydes in ethanol.

Pharmaceutical and fine chemical manufacturers should procure H2PO3F to lower energy costs, reduce reaction times, and improve yields in the synthesis of heterocyclic active pharmaceutical ingredients (APIs).

Higher Hydrolytic Stability in Aqueous Formulations Compared to Polyfluorinated Analogs

For applications requiring stable aqueous formulations, such as concrete corrosion inhibitors or dental additives, the hydrolytic stability of the fluorinated precursor is paramount. While polyfluorinated acids like hexafluorophosphoric acid (HPF6) and difluorophosphoric acid (HPO2F2) hydrolyze rapidly in water to yield free HF and phosphoric acid, monofluorophosphoric acid (H2PO3F) is hydrolytically robust. Kinetic studies show that in a broad pH range (pH 4 to 11), the hydrolysis of the monofluorophosphate ion is negligible. In acidic conditions, it exhibits a high Arrhenius energy of activation for hydrolysis (16.3 ± 1 kcal/mol), ensuring that it remains stable during processing and storage far longer than its highly fluorinated counterparts [1].

Evidence DimensionHydrolytic stability and activation energy
Target Compound DataH2PO3F exhibits negligible hydrolysis at pH 4-11 and a high activation energy (16.3 kcal/mol) in acid.
Comparator Or BaselineHPF6 and HPO2F2 (rapidly hydrolyze in aqueous solutions).
Quantified DifferenceH2PO3F maintains its molecular integrity in aqueous media where HPF6 and HPO2F2 degrade, preventing premature release of toxic free HF.
ConditionsAqueous solutions across varying pH levels (pH 4-11).

Formulators of aqueous products must choose H2PO3F over HPF6 or HPO2F2 to ensure long-term shelf life and prevent the hazardous buildup of free hydrofluoric acid.

Aqueous Zinc-Ion Battery Electrolytes

H2PO3F is a highly effective additive for forming a robust, dual-component (ZnF2/Zn3(PO4)2) solid electrolyte interphase, making it essential for battery developers aiming to suppress dendrites and extend the cycle life of next-generation aqueous energy storage systems [1].

High-Precision Metal Polishing and Anodizing

Due to its ability to complex fluoride and moderate corrosivity, H2PO3F is the required choice for surface treatment baths where pure HF would cause unacceptable pitting or equipment degradation [1].

Green Catalysis for API Synthesis

Its high catalytic efficiency at low loading (5 mol%) and room temperature makes it a highly efficient alternative to conventional strong acids for the industrial synthesis of benzimidazoles and other heterocyclic pharmaceutical intermediates [1].

Concrete and Stone Corrosion Inhibitors

Its hydrolytic stability in mildly alkaline environments (pH 7-11) allows it to function as a long-lasting, migrating corrosion inhibitor for embedded metal reinforcements without prematurely degrading into free HF and phosphoric acid [1].

Physical Description

Fluorophosphoric acid, anhydrous appears as a colorless liquid. Corrosive to metals and tissue. Used in metal cleaning, as a chemical polishing agent and as a catalyst.

Color/Form

COLORLESS LIQUID

XLogP3

-1.1

Vapor Density

3.45

Density

1.818 @ 25 °C/4 °C

Odor

Practically no odo

UNII

IW87A7KU3R

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (97.67%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Impurities

HF, phosphoric acid, difluorophosphoric acid, hexafluorophosphoric acid (chemicals are in equilibrium with each other)

Other CAS

13537-32-1

Wikipedia

Fluorophosphoric acid

Use Classification

Fire Hazards -> Corrosives, Reactive - 1st degree

Methods of Manufacturing

Reaction of phosphoric acid or phosphoric anhydride with HF or phosphorus oxyfluoride.

Storage Conditions

MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS...SHOULD BE STORED IN COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF SUN, AWAY FROM...FIRE HAZARD &...PERIODICALLY INSPECTED AND MONITORED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED FROM EACH OTHER.

Interactions

DEXTRANASE INHIBITED FORMATION OF DENTAL PLAQUE & CARRIES IN RATS GIVEN A CARIOGENIC DIET AND INOCULATED WITH STREPTOCOCCUS MUTANS. THIS EFFECT WAS INCR BY ADDN OF MONOFLUOROPHOSPHATE TO THE WATER.

Dates

Last modified: 08-15-2023

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